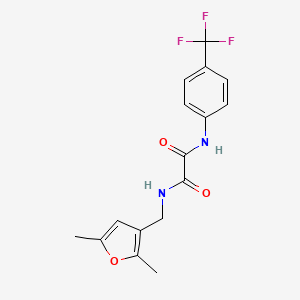

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Description

Propriétés

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O3/c1-9-7-11(10(2)24-9)8-20-14(22)15(23)21-13-5-3-12(4-6-13)16(17,18)19/h3-7H,8H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVHPZWSMPENAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common approach is the reaction of 2,5-dimethylfuran-3-carbaldehyde with 4-(trifluoromethyl)aniline under acidic conditions to form the oxalamide linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form derivatives such as furan-2,5-dione.

Reduction: Reduction of the oxalamide group can lead to the formation of amides or amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Furan-2,5-dione derivatives.

Reduction: Amides or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research has shown potential biological activity, including antimicrobial and anticancer properties. The compound's interaction with biological targets is an area of ongoing investigation.

Medicine: Due to its biological activity, there is interest in developing pharmaceutical applications. Studies are exploring its use as a therapeutic agent for various diseases.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced materials and coatings.

Mécanisme D'action

The mechanism by which N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group, in particular, can enhance binding affinity to biological targets, leading to potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but research suggests involvement in cellular signaling and enzyme inhibition.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Similarities and Differences

The following table highlights key structural and physicochemical differences between the target compound and selected oxalamide analogues:

Key Comparative Insights

Electronic and Steric Effects

- In contrast, analogues with pyridinyloxy (e.g., ) or thiophene (e.g., ) substituents introduce heteroatoms capable of hydrogen bonding or π-π stacking.

- The trifluoromethyl group is a common feature across most analogues, suggesting a shared emphasis on optimizing lipophilicity and metabolic resistance.

Solubility and Bioavailability

- The hydroxy group in and likely enhances aqueous solubility compared to the target compound, which lacks polar substituents. However, the dimethylfuran’s oxygen atom may partially offset this via weak hydrogen-bonding interactions.

- The bulky dihydroindenyl group in and cyclopentyl group in may reduce membrane permeability compared to the target compound’s smaller furan-methyl group.

Spectroscopic Properties

Activité Biologique

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 400.3 g/mol. The structure features a dimethylfuran moiety and a trifluoromethylphenyl group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 400.3 g/mol |

| CAS Number | 1421483-96-6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

Anticancer Properties

Preliminary studies have shown that this compound exhibits anticancer properties. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of oxidative stress and subsequent activation of apoptotic pathways.

Anti-inflammatory Effects

In addition to its anticancer potential, this oxalamide has been investigated for anti-inflammatory activity. Animal models have shown that the compound can reduce inflammation markers and alleviate symptoms associated with inflammatory diseases, suggesting a dual role in cancer and inflammatory conditions.

Case Studies and Research Findings

- Study on Anticancer Activity :

- Inflammation Model :

- Mechanistic Insights :

Q & A

Q. What are the common synthetic routes for preparing N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via a two-step reaction involving oxalyl chloride and substituted amines. For example:

Amine Activation : React (2,5-dimethylfuran-3-yl)methylamine and 4-(trifluoromethyl)aniline separately with oxalyl chloride in anhydrous dioxane or dichloromethane under nitrogen .

Coupling Reaction : Combine the activated intermediates in the presence of a base (e.g., triethylamine) to form the oxalamide bond.

Characterization : Intermediates and final products are confirmed via:

Q. How is the purity and structural integrity of the compound confirmed in academic research?

Methodological Answer: Rigorous analytical workflows are employed:

- Chromatography : Flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) removes unreacted starting materials .

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) confirms exact mass (e.g., ±0.001 Da accuracy) .

- Thermal Analysis : Melting point/decomposition temperature (e.g., 180°C decomposition in analogs) .

Advanced Research Questions

Q. What strategies optimize reaction yields and minimize diastereomer formation in oxalamide synthesis?

Methodological Answer:

- Catalytic Control : Use chiral catalysts (e.g., Rhodium with PhthalaPhos ligands) for enantioselective synthesis, achieving >90% enantiomeric excess in related compounds .

- Solvent Optimization : Polar aprotic solvents (e.g., dioxane, DMF) improve amine reactivity, while low temperatures (−20°C) reduce side reactions .

- Diastereomer Resolution : Employ preparative HPLC or chiral stationary phases for separation (e.g., diastereoisomeric mixtures resolved at 1:20 ratios) .

Q. How do structural modifications influence bioactivity in oxalamide derivatives?

Methodological Answer:

- Substituent Analysis :

- Furan Methyl Groups : Enhance metabolic stability (2,5-dimethylfuran vs. unsubstituted furan) by reducing oxidative degradation .

- Trifluoromethyl Phenyl : Increases lipophilicity and target binding (e.g., HIV entry inhibition via CD4 mimicry ).

- SAR Studies : Compare IC50 values of analogs (e.g., N1-(adamantyl) vs. N1-(benzyloxy) in epoxide hydrolase inhibition ).

Q. How can contradictions in synthetic conditions for analogous oxalamides be resolved?

Methodological Answer:

- Variable Testing : Systematically test solvents (dioxane vs. THF), bases (Et3N vs. DMAP), and stoichiometry to identify yield optima .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to detect intermediate stability issues (e.g., oxalyl chloride hydrolysis) .

- Meta-Analysis : Compare literature data (e.g., 56% yield in diastereomeric mixtures vs. 78% in stereoselective syntheses ).

Q. What is the role of Rhodium-catalyzed asymmetric hydrogenation in stereoselective oxalamide synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.